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molecular formula C8H7BrO2 B1273155 2-Bromo-6-methylbenzoic acid CAS No. 90259-31-7

2-Bromo-6-methylbenzoic acid

Cat. No. B1273155
M. Wt: 215.04 g/mol
InChI Key: ICXBPDJQFPIBSS-UHFFFAOYSA-N
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Patent
US06229011B1

Procedure details

Cuprous bromide was prepared by heating a deep purple solution of CuSO4.5H2O (33 mmol, 8.25 g) and NaBr (66 mmol, 6.75 g) in HBr (33 mL, 48%) and adding Cu powder (66 mmol, 4.2 g) in portions until the purple solution became a colorless solution. This solution was then added in portions to a hot solution (ca.90° C.) of 2-amino-6-methylbenzoic acid (33 mmol, 5 g) in H2O (80 mL) and HBr (11.5 mL). This was followed by the dropwise addition of a solution of NaNO2 (99 mmol, 6.85 g) in H2O (20 mL) to this stirred heated solution over a period of 25 min. The dark-brownish mixture was heated at ca.90° C. for 1 hr and then was heated at reflux for another 30 min before it was cooled to room temperature and stirred for 2 hr. Then, the mixture was poured into ice (˜500 g), 5% NaOH solution was added until pH 14 was reached and the resulting dark suspension was filtered through celite. The yellow filtrate was acidified with conc. HCl to pH 1. Extractive work-up (Et2O, 3×150 mL) gave a dark residue which was dissolved in Et2O (100 mL), charcoal was added and the resulting solution was heated to reflux. Filtration and concentration gave a material which was recrystalized from Et2O/petrolium ether in hexane (100 mL) to afford the 2-bromo-6-methylbenzoic acid (3.5 g, 49%, HR MS: Obs. mass. 213.9633. Calcd. mass. 213.9629, M+) as a crystalline light pink solid; mp 104-106° C.
Name
Quantity
100 mL
Type
solvent
Reaction Step One
[Compound]
Name
CuSO4.5H2O
Quantity
8.25 g
Type
reactant
Reaction Step Two
Name
Quantity
6.75 g
Type
reactant
Reaction Step Two
Name
Quantity
33 mL
Type
solvent
Reaction Step Two
[Compound]
Name
Cu
Quantity
4.2 g
Type
reactant
Reaction Step Three
Quantity
5 g
Type
reactant
Reaction Step Four
Name
Quantity
80 mL
Type
solvent
Reaction Step Four
Name
Quantity
11.5 mL
Type
solvent
Reaction Step Four
Name
Quantity
6.85 g
Type
reactant
Reaction Step Five
Name
Quantity
20 mL
Type
solvent
Reaction Step Five
[Compound]
Name
ice
Quantity
500 g
Type
reactant
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[Na+].[Br-:2].N[C:4]1[CH:12]=[CH:11][CH:10]=[C:9]([CH3:13])[C:5]=1[C:6]([OH:8])=[O:7].N([O-])=O.[Na+].[OH-].[Na+].C>Br.O.CCOCC>[Br:2][C:4]1[CH:12]=[CH:11][CH:10]=[C:9]([CH3:13])[C:5]=1[C:6]([OH:8])=[O:7] |f:0.1,3.4,5.6|

Inputs

Step One
Name
Quantity
100 mL
Type
solvent
Smiles
CCOCC
Step Two
Name
CuSO4.5H2O
Quantity
8.25 g
Type
reactant
Smiles
Name
Quantity
6.75 g
Type
reactant
Smiles
[Na+].[Br-]
Name
Quantity
33 mL
Type
solvent
Smiles
Br
Step Three
Name
Cu
Quantity
4.2 g
Type
reactant
Smiles
Step Four
Name
Quantity
5 g
Type
reactant
Smiles
NC1=C(C(=O)O)C(=CC=C1)C
Name
Quantity
80 mL
Type
solvent
Smiles
O
Name
Quantity
11.5 mL
Type
solvent
Smiles
Br
Step Five
Name
Quantity
6.85 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
20 mL
Type
solvent
Smiles
O
Step Six
Name
ice
Quantity
500 g
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 2 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated solution over a period of 25 min
Duration
25 min
TEMPERATURE
Type
TEMPERATURE
Details
The dark-brownish mixture was heated at ca
TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for another 30 min before it
Duration
30 min
ADDITION
Type
ADDITION
Details
was added until pH 14
FILTRATION
Type
FILTRATION
Details
the resulting dark suspension was filtered through celite
CUSTOM
Type
CUSTOM
Details
Extractive work-up (Et2O, 3×150 mL) gave a dark residue which
TEMPERATURE
Type
TEMPERATURE
Details
the resulting solution was heated to reflux
FILTRATION
Type
FILTRATION
Details
Filtration and concentration
CUSTOM
Type
CUSTOM
Details
gave a material which
CUSTOM
Type
CUSTOM
Details
was recrystalized from Et2O/petrolium ether in hexane (100 mL)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
Name
Type
product
Smiles
BrC1=C(C(=O)O)C(=CC=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 3.5 g
YIELD: PERCENTYIELD 49%
YIELD: CALCULATEDPERCENTYIELD 49.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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